molecular formula C14H8FNO2 B1473469 3-(4-Cyano-3-fluorophenyl)benzoic acid CAS No. 1393441-83-2

3-(4-Cyano-3-fluorophenyl)benzoic acid

Cat. No. B1473469
CAS RN: 1393441-83-2
M. Wt: 241.22 g/mol
InChI Key: UZYLWBSKSGNMBE-UHFFFAOYSA-N
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Description

“3-(4-Cyano-3-fluorophenyl)benzoic acid” is a compound with the CAS Number: 1393441-83-2 . It has a molecular weight of 241.22 and its molecular formula is C14H8FNO2 . The IUPAC name for this compound is 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H8FNO2/c15-13-7-10 (4-5-12 (13)8-16)9-2-1-3-11 (6-9)14 (17)18/h1-7H, (H,17,18) . The InChI key is UZYLWBSKSGNMBE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.22 g/mol . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Liquid Crystal Synthesis

A study by Shen Jin-ping (2007) focused on the synthesis of novel liquid crystal compounds, specifically 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, from 4-alkylcyclohexyl-benzoic acid through acylation and esterification processes. The research highlighted the potential of 3-(4-Cyano-3-fluorophenyl)benzoic acid derivatives in enhancing the performance of liquid crystal materials, foundational for displays and optical devices (Shen Jin-ping, 2007).

Radiolabeling for Medical Imaging

Thomas Ludwig et al. (2002) described an improved synthesis method for n.c.a. 4-[18F]fluorophenol, which is crucial for preparing 18F-labeled alkylarylethers used in PET imaging. This research demonstrates the role of substituted benzophenone derivatives, including those related to this compound, in developing diagnostic tools for medical imaging (Ludwig, Ermert, & Coenen, 2002).

Pharmacological Applications

Research by B. S. Holla et al. (2003) explored the synthesis of new fluorine-containing thiadiazolotriazinones with potential antibacterial properties, starting from compounds including 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophen-yl groups. This study underscores the pharmacological significance of fluoro-substituted phenyl benzoic acids in creating biologically active molecules (Holla, Bhat, & Shetty, 2003).

Chemical Synthesis and Analysis

A paper by Krishna Katta et al. (2017) detailed the synthesis of a genotoxic impurity in Escitalopram Oxalate and its quantitation by RP-UPLC, showcasing the chemical synthesis and analytical application of derivatives of this compound in ensuring the purity and safety of pharmaceutical compounds (Katta et al., 2017).

Safety and Hazards

The safety information for “3-(4-Cyano-3-fluorophenyl)benzoic acid” can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with skin, wash off immediately with plenty of water for at least 15 minutes . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-(4-cyano-3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLWBSKSGNMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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